Tiflucarbine lactate

CAS No.:

Cat. No.: VC1822323

Molecular Formula: C19H23FN2O3S

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H23FN2O3S |

|---|---|

| Molecular Weight | 378.5 g/mol |

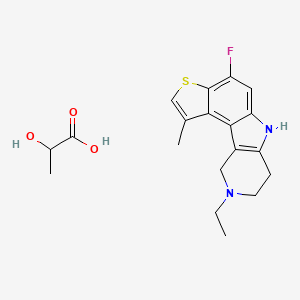

| IUPAC Name | 14-ethyl-7-fluoro-3-methyl-5-thia-10,14-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,3,6,8,11(16)-pentaene;2-hydroxypropanoic acid |

| Standard InChI | InChI=1S/C16H17FN2S.C3H6O3/c1-3-19-5-4-12-10(7-19)15-13(18-12)6-11(17)16-14(15)9(2)8-20-16;1-2(4)3(5)6/h6,8,18H,3-5,7H2,1-2H3;2,4H,1H3,(H,5,6) |

| Standard InChI Key | XZIXKQQKOWMQPQ-UHFFFAOYSA-N |

| Canonical SMILES | CCN1CCC2=C(C1)C3=C4C(=CSC4=C(C=C3N2)F)C.CC(C(=O)O)O |

Introduction

Chemical Properties and Structure

Tiflucarbine lactate is the lactate salt form of tiflucarbine, a structurally novel compound belonging to the tetrahydrothienopyridoindole class. It has been studied primarily for its neuropsychiatric and dermatological applications.

Identification and Basic Properties

| Property | Information |

|---|---|

| Chemical Name | 14-ethyl-7-fluoro-3-methyl-5-thia-10,14-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,3,6,8,11(16)-pentaene;2-hydroxypropanoic acid |

| Common Synonyms | TVX-P-4495, Bay-p-4495 |

| Molecular Formula | C19H23FN2O3S |

| Molecular Weight | 378.5 g/mol |

| CAS Registry Number | 105801-85-2 |

| Parent Compound | Tiflucarbine (CID 65677) |

| InChIKey | XZIXKQQKOWMQPQ-UHFFFAOYSA-N |

The molecule consists of a tiflucarbine base component (9-ethyl-4-fluoro-1-methyl-7,8,9,10-tetrahydrothieno(3,2e)pyrido(4,3b)indole) combined with lactic acid, forming the lactate salt. The conversion of tiflucarbine base to the lactate form is typically achieved by reacting it with lactic acid in acetone .

Pharmacological Profile

Tiflucarbine lactate has demonstrated a multifaceted pharmacological profile, interacting with several important biological systems.

Primary Mechanisms of Action

The compound exhibits three primary pharmacological activities:

This unique combination of activities has positioned tiflucarbine lactate as a compound of interest for both neuropsychiatric and dermatological applications.

Research Findings

Neuropsychiatric Research

Studies in animal models have provided insights into the central nervous system effects of tiflucarbine, primarily investigating its potential as an antidepressant.

In rodent studies, tiflucarbine demonstrated several noteworthy effects:

-

No effect on reserpine-induced hypothermia

-

Attenuation of apomorphine-induced hypothermia

-

Enhancement of TRH-induced hyperthermia

-

Inhibition of L-5-hydroxytryptophan-induced head twitches (at high doses)

-

Shortening of immobility time in the behavioral despair test, suggesting antidepressant activity

-

Enhancement of D-amphetamine-induced locomotor hyperactivity and inhibition of clonidine-induced aggressiveness with repeated administration

These findings collectively support tiflucarbine's interaction with central serotonergic systems and its potential as an antidepressant agent.

Dermatological Research

The dual inhibitory action on protein kinase C and calmodulin has made tiflucarbine lactate a candidate for treating hyperproliferative skin conditions such as psoriasis.

Anti-inflammatory Properties

Tiflucarbine has also demonstrated anti-inflammatory effects relevant to skin conditions:

-

Inhibition of reactive oxygen species (ROS) release from human polymorphonuclear leukocytes (PMNL) in a dose-dependent manner

-

Effectiveness against both spontaneous and stimulated ROS production (after treatment with opsonized zymosan or phorbol ester PMA)

These anti-inflammatory properties, combined with its anti-proliferative effects, suggest potential utility in treating psoriasis and other inflammatory skin conditions.

| Milestone | Status |

|---|---|

| Originator Organization | Bayer AG |

| Highest Development Phase | Phase 1 (Discontinued) |

| Primary Indication | Depressive Disorder |

| Secondary Potential Applications | Psoriasis and other hyperproliferative/inflammatory skin diseases |

Synthesis Process

The synthesis of tiflucarbine lactate follows a multi-step process, culminating in the formation of the lactate salt:

-

Starting with 2-chloro-3,5-dinitrobenzoic acid, which is converted to diethyl 2-chloro-3,5-dinitrobenzoylmalonate via reaction with thionyl chloride and diethyl ethoxymagnesium malonate

-

Hydrolysis and decarboxylation yield 2-chloro-3,5-dinitroacetophenone

-

Reaction with thioglycolic acid produces the thioacetic acid compound, which is cyclized to form 3-methyl-5,7-dinitrobenzothiophene

-

A series of reduction, diazotation, and reaction steps leads to 5-amino-7-fluoro-3-methylbenzothiophene

-

Conversion to 5-hydrazino-7-fluoro-3-methylbenzothiophene, followed by reaction with N-ethyl-4-piperidone

-

Cyclization yields the tiflucarbine base

-

Finally, reaction with lactic acid in acetone produces tiflucarbine lactate

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume